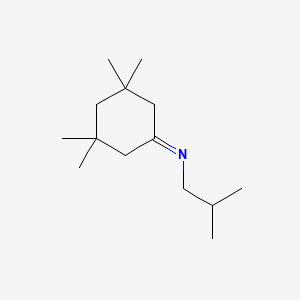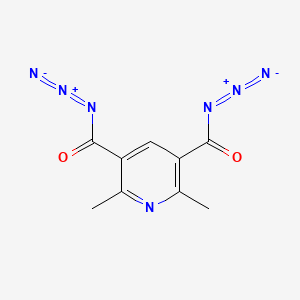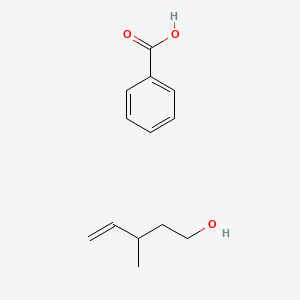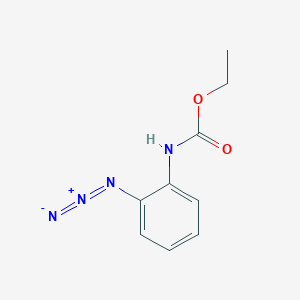![molecular formula C15H11N3O6 B14355336 N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide CAS No. 93577-06-1](/img/structure/B14355336.png)
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide is a complex organic compound characterized by its nitro and phenoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide typically involves a multi-step process. One common method includes the nitration of phenol to produce 4-nitrophenol, followed by further nitration to obtain 2,4-dinitrophenol. This intermediate is then reacted with 4-nitrophenoxybenzene under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions, utilizing controlled environments to ensure safety and efficiency. The use of automated reactors and precise temperature control is crucial to maintain the desired reaction conditions and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, influencing cellular processes. The phenoxy groups may interact with hydrophobic pockets in proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenol: A simpler compound with a single nitro group, used as a precursor in various chemical syntheses.
2,4-Dinitrophenol: Known for its use as a metabolic uncoupler in biological research.
Uniqueness
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide is unique due to its combination of nitro and phenoxy groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
93577-06-1 |
|---|---|
Molekularformel |
C15H11N3O6 |
Molekulargewicht |
329.26 g/mol |
IUPAC-Name |
N-[2-nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide |
InChI |
InChI=1S/C15H11N3O6/c1-2-15(19)16-13-8-7-12(9-14(13)18(22)23)24-11-5-3-10(4-6-11)17(20)21/h2-9H,1H2,(H,16,19) |
InChI-Schlüssel |
CXNIWDVERRWLFG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)NC1=C(C=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene](/img/structure/B14355258.png)
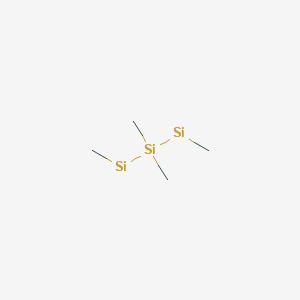

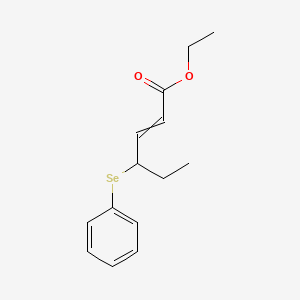
![1-Methoxy-4-[(4-methylphenyl)selanyl]benzene](/img/structure/B14355277.png)
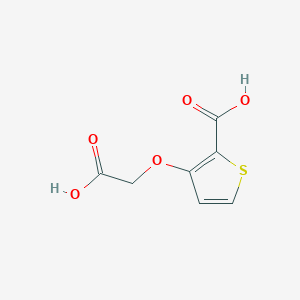


![10-[3-(Aziridin-1-yl)-2,2-dimethylpropyl]-2-chloro-10H-phenothiazine](/img/structure/B14355309.png)
![2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine](/img/structure/B14355317.png)
